molecular formula C11H10N8OS2 B2461859 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448131-01-8

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2461859
CAS No.: 1448131-01-8
M. Wt: 334.38
InChI Key: PVEHKLMXQJOIGI-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety at position 6 and a 1,3,4-thiadiazole ring bearing an ethylthio group at position 5. Synthesized in 68% yield, it exhibits a melting point of 178–180°C, indicative of moderate crystallinity and stability . Biologically, it demonstrates antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with an inhibition rate of 58% at 100 μg/mL and a notably low EC50 value of 1.2 μM, suggesting high potency at lower concentrations .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N8OS2/c1-2-21-11-18-17-10(22-11)14-9(20)7-3-4-8(16-15-7)19-6-12-5-13-19/h3-6H,2H2,1H3,(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHKLMXQJOIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiadiazole ring, a triazole ring, and a pyridazine ring. The synthesis typically involves several key steps:

  • Formation of the Thiadiazole Ring : Cyclization of thiourea derivatives with ethyl bromide.
  • Triazole Ring Attachment : Alkylation of a triazole derivative with the pyridazine compound.
  • Final Assembly : Condensation of the thiadiazole intermediate with the triazole-pyridazine compound under controlled conditions.

These reactions require precise conditions to achieve high yields and purity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance:

  • In Vitro Studies : The compound has shown significant antibacterial activity against various strains, including Xanthomonas oryzae and Fusarium graminearum. At a concentration of 100 μg/mL, it exhibited inhibition rates of 30% and 56%, respectively .
Microbial StrainInhibition Rate (%) at 100 μg/mL
Xanthomonas oryzae pv. oryzicola30
Xanthomonas oryzae pv. oryzae56

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney).
  • IC50 Values : The compound demonstrated lower IC50 values compared to standard treatments like cisplatin, indicating higher efficacy in inhibiting cancer cell growth .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects:

  • Mechanism of Action : It may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various thiadiazole derivatives, including our compound. Results indicated that it significantly reduced tumor size in animal models when compared to control groups .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity against plant pathogens found that derivatives of the compound displayed superior efficacy compared to commercial fungicides .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves several key steps:

  • Formation of the Thiadiazole Ring : This involves the cyclization of thiourea derivatives with ethyl bromide in the presence of a base.
  • Triazole and Pyridazine Attachment : Subsequent reactions include alkylation with triazole derivatives and condensation with pyridazine compounds under controlled conditions .

The compound's molecular formula is C13H14N4OSC_{13}H_{14}N_4OS, with a molecular weight of approximately 318.43 g/mol. Structural confirmation is typically achieved through spectroscopic techniques such as NMR and mass spectrometry .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that thiadiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli have been used to evaluate the antibacterial efficacy through disc diffusion methods.
  • Fungal Strains : Aspergillus niger and Aspergillus fumigatus were tested for antifungal activity .

Anticancer Potential

Research indicates that compounds containing thiadiazole and triazole moieties may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further studies are necessary to elucidate these mechanisms fully.

Pharmaceutical Applications

The compound's diverse functionalities make it a candidate for drug development:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in various diseases, including cancer and infections.
  • Therapeutic Properties : Investigations into its anti-inflammatory effects have also been conducted, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound can be utilized in developing new materials:

  • Chemical Sensors : Its chemical properties make it suitable for use in sensors that detect specific chemical substances.
  • Polymer Chemistry : The compound may serve as a precursor for synthesizing novel polymers with unique properties .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of thiadiazole derivatives:

StudyFindings
Mahendrasinh et al. (2013)Synthesized several thiadiazole derivatives showing moderate antibacterial activity against selected bacterial strains .
PMC Article (2020)Discussed the synthesis of novel substituted compounds with potential antifungal activities .
IJPCBS (2017)Evaluated the biological activities of synthesized thiadiazoles, highlighting their potential as antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs: Pyridazine-Triazole Carboxamide Derivatives

The closest structural analogs share the pyridazine-3-carboxamide core but differ in thiadiazole substituents. Key comparisons include:

Table 1: Comparison of Pyridazine-Triazole Carboxamides
Compound ID Thiadiazole Substituent Yield (%) Melting Point (°C) Inhibition Rate (%) EC50 (μM)
Target Ethylthio 68 178–180 58 1.2
5e Methylthio 92 178–180 72 2.5

Key Findings :

  • 2.5 μM) . However, this substitution reduces the maximum inhibition rate (58% vs. 72%), possibly due to solubility limitations at higher concentrations.
  • Synthesis Efficiency : The methylthio substituent in 5e affords a higher yield (92%) than the ethylthio group in the target (68%), suggesting steric or electronic challenges in introducing bulkier alkylthio groups .
  • Thermal Stability : Both compounds share identical melting points (178–180°C), implying similar crystalline packing despite substituent differences .

Broader Thiadiazole Derivatives: Acetamide-Based Compounds

Compounds with the 1,3,4-thiadiazol-2-yl group but differing core structures (e.g., acetamide vs. carboxamide) provide insights into substituent trends:

Table 2: Comparison of Thiadiazole Derivatives with Varied Cores
Compound ID Thiadiazole Substituent Core Structure Yield (%) Melting Point (°C)
Target Ethylthio Pyridazine carboxamide 68 178–180
5g Ethylthio Acetamide 78 168–170
5f Methylthio Acetamide 79 158–160
5h Benzylthio Acetamide 88 133–135

Key Findings :

  • Core Structure Impact : The pyridazine carboxamide core in the target compound confers a higher melting point (178–180°C) compared to acetamide analogs (e.g., 5g: 168–170°C), likely due to enhanced hydrogen bonding and planarity .
  • Substituent Trends :
    • Ethylthio groups (target, 5g) increase melting points relative to methylthio (5f), aligning with trends in molecular rigidity .
    • Benzylthio (5h) reduces melting points (133–135°C) despite higher yields (88%), indicating bulky substituents may disrupt crystallinity .
  • Synthetic Accessibility : Benzylthio groups (5h: 88% yield) are more efficiently introduced than ethylthio (target: 68%), possibly due to favorable reaction kinetics with aromatic thiols .

Q & A

Q. What steps validate biological activity claims amid conflicting assay results?

  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., antimicrobial disk diffusion vs. microdilution) .
  • Positive Controls: Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds .
  • Off-Target Screening: Use kinase panels or toxicity assays to rule out nonspecific effects .

Methodological Tables

Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–100°C (reflux)↑↑
SolventDMF or acetonitrile↑↑
CatalystTriethylamine (1.5 eq.)
Purification MethodColumn chromatography↑ Purity

Table 2. Common Spectral Artifacts and Solutions

Artifact TypeCauseResolutionReference
Split NMR PeaksRotamers or tautomersDynamic NMR at varied temps
IR Band ShiftingSolvent interactionsUse KBr pellets for solid samples
MS FragmentationIn-source decayLower ionization energy

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